2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester

Catalog No.
S13031817
CAS No.
146678-98-0
M.F
C15H16O2
M. Wt
228.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl...

CAS Number

146678-98-0

Product Name

2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester

IUPAC Name

methyl 4,6,8-trimethylazulene-2-carboxylate

Molecular Formula

C15H16O2

Molecular Weight

228.29 g/mol

InChI

InChI=1S/C15H16O2/c1-9-5-10(2)13-7-12(15(16)17-4)8-14(13)11(3)6-9/h5-8H,1-4H3

InChI Key

GLKMELABRRRBJF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C=C(C=C2C(=C1)C)C(=O)OC)C

2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester is an organic compound characterized by its unique azulene structure, which is a bicyclic compound composed of a five-membered ring fused to a seven-membered ring. This compound has the molecular formula C13H16O2C_{13}H_{16}O_2 and a molecular weight of approximately 216.26 g/mol. The presence of multiple methyl groups at the 4, 6, and 8 positions contributes to its distinctive properties and reactivity. Azulenes are known for their intense blue color and aromatic characteristics, which can influence their chemical behavior and interactions in various applications.

The chemical behavior of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester can be understood through its potential reactions:

  • Esterification: This compound can undergo esterification reactions, where it reacts with alcohols in the presence of acid catalysts to form new esters.
  • Hydrolysis: Under acidic or basic conditions, the ester bond can be hydrolyzed back into the corresponding carboxylic acid and alcohol.
  • Electrophilic Aromatic Substitution: The presence of methyl groups makes the azulene structure susceptible to electrophilic substitution reactions, allowing for further functionalization at various positions on the aromatic rings.

Research on the biological activity of azulene derivatives suggests potential therapeutic applications. Compounds related to azulene have shown anti-inflammatory, antioxidant, and antimicrobial properties. Specifically, studies indicate that methyl esters of carboxylic acids can exhibit favorable interactions with biological targets such as enzymes and receptors, potentially leading to applications in medicinal chemistry.

The synthesis of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester can be achieved through several methods:

  • Fischer Esterification: A common method involves reacting 2-Azulenecarboxylic acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid) to produce the methyl ester.
  • Methylation Reactions: The introduction of methyl groups can be accomplished via methylation using reagents like diazomethane or trimethylsilyldiazomethane under controlled conditions.
  • Cyclization Reactions: Starting from simpler precursors, cyclization reactions can yield the azulene structure followed by subsequent carboxylation and esterification steps.

The unique properties of 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester make it suitable for various applications:

  • Dyes and Pigments: Due to its intense blue color derived from the azulene structure, it can be used in dye formulations.
  • Pharmaceuticals: Potential applications in drug development due to its biological activity.
  • Fragrance Industry: Azulenes are often used in perfumery for their aromatic properties.

Interaction studies involving 2-Azulenecarboxylic acid derivatives have shown that they can interact with various biomolecules such as proteins and nucleic acids. These interactions may lead to changes in biological activity or stability of these biomolecules. For instance, studies have indicated that azulene derivatives can stabilize proteins through hydrophobic interactions and hydrogen bonding.

Several compounds share structural similarities with 2-Azulenecarboxylic acid, 4,6,8-trimethyl-, methyl ester. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaUnique Features
Benzoic acid, 2,4,6-trimethyl-, methyl esterC11H14O2C_{11}H_{14}O_2Contains a phenyl ring; less aromatic complexity
Ferulic acid methyl esterC10H12O4C_{10}H_{12}O_4Contains phenolic structure; known for antioxidant properties
2-Coumaranecarboxylic acid methyl esterC10H10O3C_{10}H_{10}O_3Contains coumarin structure; used in fragrances
Methyl geranateC11H18O2C_{11}H_{18}O_2Derived from geraniol; used in flavoring

The distinct azulene core of 2-Azulenecarboxylic acid sets it apart from these compounds due to its unique electronic properties and potential applications in various fields such as materials science and pharmacology.

XLogP3

3.9

Hydrogen Bond Acceptor Count

2

Exact Mass

228.115029749 g/mol

Monoisotopic Mass

228.115029749 g/mol

Heavy Atom Count

17

Dates

Modify: 2024-08-10

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